molecular formula C₁₄H₂₂N₂(Cl₂H₂) B1144893 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS No. 477600-68-3

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Cat. No. B1144893
CAS RN: 477600-68-3
M. Wt: 291.26
InChI Key:
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Description

“(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride” is a building block used in the pharmaceutical industry . It is an intermediate and active pharmaceutical ingredient .


Synthesis Analysis

The synthesis of key intermediate (3) (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt was the most crucial aspect, as it requires expensive reagents and involves tedious processes, escalating the costs of manufacturing .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its chiral structure, which is important for the synthesis of enantiomerically pure drugs. The stereochemistry of (3R,4R) configuration is crucial in drug design, as it can significantly affect the drug’s pharmacodynamics and pharmacokinetics .

Material Science

In material science, this compound can be used to create polymers with specific optical properties. The chirality of the compound could lead to the development of novel materials with unique characteristics like circular dichroism, which is valuable in creating advanced optical devices .

Catalysis

The (3R,4R) configuration of the compound makes it a candidate for use as a chiral ligand or catalyst in asymmetric synthesis. This can help in producing optically active compounds, which are essential in the creation of certain pharmaceuticals and agrochemicals .

Neuroscience Research

Due to its structural similarity to neurotransmitters, this compound may be used in neuroscience research to study neurotransmitter pathways and receptors. It could help in understanding diseases related to neurotransmission, such as Parkinson’s or Alzheimer’s .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reference standard for chromatographic analysis. It can help in the quantification and identification of chiral molecules in complex mixtures, which is vital for quality control in pharmaceuticals .

Kinase Modulation

It has potential applications in kinase modulation, which is a significant area of research in cancer and inflammatory diseases. Kinases are enzymes that play a critical role in cell signaling, and their modulation can lead to new therapeutic approaches .

Immunosuppression

This compound may have applications in the study of immunosuppressive drugs. It could be used to understand the mechanism of action of these drugs and to develop new treatments for autoimmune diseases .

COVID-19 Research

Lastly, it has been mentioned in the context of COVID-19 research chemicals and analytical standards. This suggests its potential use in the study of treatments or diagnostics related to COVID-19 .

Safety and Hazards

The safety data sheet for a similar compound indicates that it can be irritating to eyes and the respiratory system . It’s important to handle such compounds with appropriate safety measures, including the use of personal protective equipment.

properties

IUPAC Name

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNXCBXFOIHLH-DAIKJZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909964
Record name 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

CAS RN

1062580-52-2
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062580522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9652393WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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